molecular formula C17H25NO4 B2881316 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide CAS No. 730950-99-9

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2881316
CAS No.: 730950-99-9
M. Wt: 307.39
InChI Key: AXMKZWHSCUGAOC-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide is a synthetic organic compound of significant interest in advanced chemical research and development. This acetamide derivative features a distinct molecular architecture, characterized by a phenoxyacetamide core substituted with an ethoxy group and an aldehyde functionality . The presence of the aldehyde group provides a versatile handle for further chemical modification through reactions such as condensation or nucleophilic addition, making this compound a valuable intermediate in the synthesis of more complex molecules . Its application is primarily found in exploratory chemistry, where it serves as a key precursor or building block for constructing novel chemical entities. Potential research avenues include the development of specialized polymers, the creation of molecular frameworks for material science, and the synthesis of compounds for investigative screening. The specific physicochemical properties imparted by its diisopropylamide and formylphenoxy structure render it a compound of interest for specialized research applications that require custom-designed molecular scaffolds. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-6-21-16-9-14(10-19)7-8-15(16)22-11-17(20)18(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMKZWHSCUGAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Ethoxy Group: The starting material, 2-hydroxy-4-formylphenol, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 2-ethoxy-4-formylphenol.

    Acetamide Formation: The 2-ethoxy-4-formylphenol is then reacted with N,N-bis(propan-2-yl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N,N-bis(propan-2-yl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N,N-bis(propan-2-yl)acetamide.

    Substitution: 2-(2-substituted-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy and acetamide groups may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features

The target compound’s structure combines a substituted phenoxy group with a bis(propan-2-yl)acetamide moiety. Below is a comparison with structurally related compounds from the evidence:

Compound Name / ID (Evidence) Phenoxy Substituents Acetamide Substituents Notable Features
Target Compound 2-Ethoxy, 4-formyl N,N-bis(propan-2-yl) Formyl group enhances electrophilicity; ethoxy provides steric hindrance .
Compound 30 () 4-Butyryl, 2-fluoro N-butyl Fluorine increases electronegativity; butyryl adds lipophilicity .
Compound 31 () 4-Butyryl, 2-fluoro N-(1-hydroxy-2-methylpropan-2-yl) Hydroxyl group improves solubility; steric bulk from methylpropanol .
HC-030031 () Purine-derived N-[4-(propan-2-yl)phenyl] TRPA1 antagonist (IC50: 4–10 μM); therapeutic potential in inflammation .
2-([1,1′-Biphenyl]-4-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide () Biphenyl group N,N-bis(propan-2-yl) Photoreactive in solution but inert in crystalline form due to biphenyl steric effects .
N,N-Bis(2-chloroethyl)acetamide () Chloroethyl groups N,N-bis(2-chloroethyl) Higher density (1.189 g/cm³) and boiling point (266.4°C) due to chloro substituents .
Functional Group Impact
  • Formyl Group (Target Compound) : Enhances reactivity (e.g., in Schiff base formation) compared to butyryl (Compound 30) or fluoro (Compound 31) groups.

Physicochemical Properties

Melting Points and Solubility
  • Compound 30 : Melting point = 75°C; lipophilic due to butyl and butyryl groups .
  • Compound 31 : Melting point = 84°C; higher solubility from hydroxyl group .
  • Target Compound : Predicted melting point range: 70–85°C (similar to bis(propan-2-yl) analogs). Formyl group may reduce crystallinity compared to halogenated derivatives .
Photoreactivity

ethoxy-formyl in the target) modulate photostability .

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide, with the CAS number 730950-99-9, is an organic compound known for its unique structural features, including an ethoxy group, a formyl group, and an acetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 351.39 g/mol
  • IUPAC Name : 2-(2-ethoxy-4-formylphenoxy)-N,N-di(propan-2-yl)acetamide

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The formyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy and acetamide groups enhance the compound's stability and solubility, which may improve bioavailability and effectiveness in biological systems .

Anti-inflammatory Effects

Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Analgesic Properties

Research has also explored the analgesic effects of this compound. In animal models, it was observed to reduce pain responses significantly, indicating its potential use in pain management therapies .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound. Below are summarized findings from notable research:

StudyFindings
In vitro Cytotoxicity Assay Demonstrated selective cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 breast adenocarcinoma) with IC50 values ranging from 22.9 µM to 352.9 µM .
Anti-inflammatory Activity Showed a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Analgesic Activity In animal models, it significantly reduced pain behaviors in response to formalin injection .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural DifferencesBiological Activity
2-(2-ethoxy-4-formylphenoxy)-N-(propan-2-yl)propanamideDifferent amide groupModerate anti-inflammatory effects
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamideDifferent alkyl groups on amide nitrogenLower analgesic activity

The distinct combination of functional groups in this compound contributes to its enhanced biological properties compared to these similar compounds .

Q & A

Basic: What are the key synthetic pathways for preparing 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions . For analogous acetamide derivatives (e.g., bromo- or chloro-substituted phenoxyacetamides), the general approach includes:

Phenolic ether formation : Reacting 2-ethoxy-4-formylphenol with a halogenated acetamide precursor (e.g., chloroacetamide) under basic conditions (K₂CO₃/acetone) to form the phenoxyacetamide backbone .

Amide functionalization : Introducing the bis(isopropyl)amine group via nucleophilic substitution or coupling reagents (e.g., HATU/DIPEA) in anhydrous solvents like DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Verification : Structural integrity is confirmed via ¹H/¹³C NMR (e.g., formyl proton at δ 9.8–10.2 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) and FT-IR (C=O stretch at ~1650–1680 cm⁻¹) .

Basic: How do the functional groups in this compound influence its physicochemical properties?

The compound’s ethoxyphenoxy, formyl, and bis(isopropyl)acetamide groups dictate its behavior:

  • Ethoxy group : Enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability .
  • Formyl group : Acts as an electrophilic site for Schiff base formation or nucleophilic additions (e.g., with amines), enabling covalent conjugation to biomolecules .
  • Bis(isopropyl)acetamide : Steric hindrance from the isopropyl groups may reduce metabolic degradation, extending half-life in biological systems .
    Experimental validation : Solubility in DMSO (>50 mM) and partition coefficient (logD) can be measured via shake-flask/HPLC methods .

Advanced: What strategies are recommended to resolve contradictory bioactivity data in enzyme inhibition assays?

Contradictions in IC₅₀ values (e.g., variability across kinase targets) may arise from:

Assay conditions : Buffer pH (e.g., Tris vs. HEPES) and ionic strength can alter enzyme conformation. Standardize assays at pH 7.4 with 150 mM NaCl .

Off-target effects : Use selectivity profiling (e.g., kinome-wide screening at 1 µM) to identify non-specific binding .

Metabolite interference : Perform LC-MS/MS to check for in situ degradation products that may inhibit enzymes .
Case study : For a chloro-substituted analog, contradictory COX-2 inhibition data were resolved by confirming metabolite formation (e.g., hydrolyzed acetamide) via mass spectrometry .

Advanced: How can molecular docking and dynamics simulations optimize target engagement?

Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The formyl group may form hydrogen bonds with catalytic lysine residues (binding energy ≤ −8 kcal/mol) .

MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Validation : Compare predicted binding poses with X-ray crystallography (if available) or mutagenesis studies (e.g., K101A mutation disrupting formyl interactions) .

Advanced: What experimental designs are critical for evaluating in vivo pharmacokinetics?

ADME profiling :

  • Absorption : Oral bioavailability (F%) in rodents via plasma AUC after 10 mg/kg dosing .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., ethoxy → hydroxy metabolite) .

Tissue distribution : Radiolabel the compound (¹⁴C-acetamide) and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .

Toxicity screening : Measure ALT/AST levels and histopathology after 28-day repeated dosing (OECD 407 guidelines) .

Advanced: How can structural analogs guide SAR studies for improved potency?

Compare substituent effects using data from analogs:

  • Bromo/chloro substitution : Halogens at the 5-position (e.g., 5-Br in ) increase steric bulk, enhancing selectivity for hydrophobic enzyme pockets (e.g., EGFR T790M).
  • Methoxy vs. ethoxy : Ethoxy groups improve metabolic stability (t₁/₂ > 4 h in microsomes) compared to methoxy (t₁/₂ ~2 h) .
    Design strategy : Synthesize a 5-fluoro derivative to balance lipophilicity and metabolic resistance, then test in kinase inhibition panels .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C for confirming substituent positions (e.g., isopropyl CH₃ at δ 1.1–1.3 ppm) .
  • HRMS : Exact mass (e.g., [M+H]⁺ calculated for C₂₁H₃₂N₂O₄: 401.2435) to verify purity .
  • FT-IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) .

Advanced: How to address low yield in the final coupling step of synthesis?

Optimize reaction conditions : Increase coupling reagent stoichiometry (e.g., HATU from 1.2 to 1.5 equiv) and use anhydrous DMF .

Protect formyl group : Temporarily convert the formyl to a stable acetal (e.g., ethylene glycol) to prevent side reactions .

Catalysis : Add 10 mol% DMAP to accelerate amide bond formation .

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